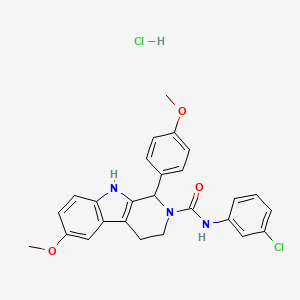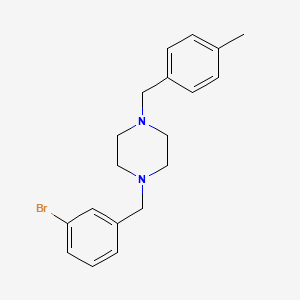![molecular formula C16H21N5O B6082501 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, commonly known as NNC 55-0396, is a selective inhibitor of the phosphodiesterase 7 (PDE7) enzyme. PDE7 is an enzyme that plays a critical role in the regulation of intracellular levels of cyclic nucleotides, which are important second messengers in many cellular signaling pathways. Inhibition of PDE7 has been shown to have potential therapeutic applications in a variety of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.
作用機序
NNC 55-0396 selectively inhibits N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, which leads to an increase in intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play important roles in many cellular signaling pathways, including those involved in inflammation, immune response, and cell proliferation. By inhibiting this compound and increasing cyclic nucleotide levels, NNC 55-0396 can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its effects on cyclic nucleotide signaling pathways, NNC 55-0396 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of many autoimmune disorders. It has also been shown to enhance the differentiation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis.
実験室実験の利点と制限
One advantage of NNC 55-0396 is its selectivity for N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, which reduces the likelihood of off-target effects and potential toxicity. However, this selectivity also limits its potential applications, as it may not be effective in diseases where other PDE isoforms play a more prominent role. Another limitation is the lack of clinical data on its safety and efficacy in humans, which hinders its translation to the clinic.
将来の方向性
Despite these limitations, NNC 55-0396 remains an active area of research, with several potential future directions. One potential direction is the development of more potent and selective N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibitors, which may have broader applications in a variety of diseases. Another direction is the investigation of the mechanisms underlying the effects of this compound inhibition, which may provide insights into the pathogenesis of these diseases and potential therapeutic targets. Finally, the translation of preclinical findings to clinical trials will be an important step in determining the safety and efficacy of this compound inhibitors in humans.
合成法
The synthesis of NNC 55-0396 involves several steps, starting with the reaction of 1-methyl-2-piperidinecarboxylic acid with 2-(1H-imidazol-1-yl)pyridine to form the corresponding amide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the imidazolium salt, which is subsequently treated with sodium hydride and methyl iodide to form the final product.
科学的研究の応用
NNC 55-0396 has been extensively studied in preclinical models of various diseases. In autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, inhibition of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide has been shown to reduce inflammation and improve disease outcomes. In neurodegenerative diseases such as Parkinson's and Alzheimer's, this compound inhibition has been shown to have neuroprotective effects and improve cognitive function. In cancer, this compound inhibition has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.
特性
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20-9-3-2-6-14(20)16(22)19-11-13-5-4-7-18-15(13)21-10-8-17-12-21/h4-5,7-8,10,12,14H,2-3,6,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUJICTSTXQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)
![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
methanone](/img/structure/B6082439.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B6082473.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6082480.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082485.png)

![ethyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6082496.png)
![3-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B6082503.png)